Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol. This compound features a pyridine ring structure with various functional groups, including a cyano group, a carbonyl group, and an ethyl ester. It is identified by the CAS number 58610-61-0 and is known for its potential applications in medicinal chemistry and organic synthesis .
One area of study investigates the potential of EC4M-OCO2Et to interact with calcium channels. Calcium channels are proteins embedded in cell membranes that regulate the flow of calcium ions into cells. They play a critical role in many cellular processes, including muscle contraction, neurotransmission, and hormone secretion. [PubChem, Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, ]
Some 1,6-dihydropyridines have been shown to act as calcium channel modulators. For instance, certain drugs belonging to this class, known as calcium channel blockers, are used to treat cardiovascular diseases such as high blood pressure and angina. [NCBI bookshelf, Calcium Channel Blockers, ] Research on EC4M-OCO2Et explores whether this compound might have similar properties and potential applications.
These reactions are significant in synthetic organic chemistry for constructing complex molecules .
The biological activities of ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate have been explored in various studies. It has shown potential as an:
Several methods have been developed for synthesizing ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate:
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several notable applications:
Interaction studies involving ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate focus on its binding properties with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl cyanoacetate | Contains cyano and ester functional groups | Commonly used in organic synthesis |
4-Methylpyridine | Simple pyridine derivative | Lacks the cyano and carbonyl functionalities |
2-Cyanoacrylate | Cyano group attached to an acrylate | Primarily used as adhesives |
3-Cyanopyridine | Cyano group at position three on pyridine | Different position of cyano group |
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific combination of functional groups that confer distinct biological activities and synthetic utility compared to these similar compounds .